N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H25Cl2N3O4S and its molecular weight is 510.43. The purity is usually 95%.
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Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for various biological activities.
- A morpholinoethyl group that may enhance solubility and bioavailability.
- A benzo[d]dioxine framework that contributes to its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. In vitro assays indicate that modifications in the benzothiazole structure can lead to improved potency against prostate and melanoma cancers, with IC50 values in the low nanomolar range .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Benzothiazole Derivative 1 | Prostate | 0.7 - 1.0 |
Benzothiazole Derivative 2 | Melanoma | <0.5 |
The mechanism of action for benzothiazole derivatives often involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation in cancer cells. This leads to cell cycle arrest and subsequent apoptosis . Additionally, these compounds may act as positive allosteric modulators of AMPA receptors, enhancing neurotransmitter release without the excitotoxic effects typically associated with direct agonists .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that the compound can cross the blood-brain barrier, which is crucial for central nervous system-targeting drugs. Metabolic studies using rat liver microsomes suggest that the compound is metabolized by cytochrome P450 enzymes into active metabolites that retain or enhance biological activity compared to the parent compound .
Case Studies
- Prostate Cancer Study : A study conducted on a series of benzothiazole derivatives showed that those with a morpholinoethyl substitution exhibited enhanced antiproliferative activity against prostate cancer cell lines when compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological efficacy .
- Neurological Effects : In microdialysis studies involving mice, it was found that certain metabolites derived from benzothiazole compounds increased levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, indicating potential applications in treating neurological disorders .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S.ClH/c1-15-2-4-17(24)21-20(15)25-23(32-21)27(7-6-26-8-10-29-11-9-26)22(28)16-3-5-18-19(14-16)31-13-12-30-18;/h2-5,14H,6-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGJCFPHVCDKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.